molecular formula C12H23NO3 B6604326 Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate CAS No. 2413898-47-0

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate

Cat. No.: B6604326
CAS No.: 2413898-47-0
M. Wt: 229.32 g/mol
InChI Key: ACWOLIABGOSMOJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate (CAS: 2413898-47-0) is a piperidine derivative featuring a hydroxyl group at the 4-position and methyl substituents at the 2- and 4-positions, with a tert-butoxycarbonyl (Boc) protecting group. This compound exists as a mixture of diastereomers, as noted in its synthetic description . The Boc group enhances stability during synthetic processes, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities, making it valuable in pharmaceutical intermediates and organic synthesis. Its structural complexity and functional groups enable diverse reactivity, including participation in esterification, nucleophilic substitution, and hydrogen-bond-mediated crystal packing .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-8-12(5,15)6-7-13(9)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOLIABGOSMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols such as 3-amino-2-methylpentane-1,5-diol can undergo acid-catalyzed cyclization to form the piperidine ring. For example:

3-Amino-2-methylpentane-1,5-diolH+4-Hydroxy-2,4-dimethylpiperidine+H2O\text{3-Amino-2-methylpentane-1,5-diol} \xrightarrow{\text{H}^+} \text{4-Hydroxy-2,4-dimethylpiperidine} + \text{H}_2\text{O}

This method often requires high temperatures (80–120°C) and yields 50–70% product after purification via distillation.

Reduction of Piperidone Derivatives

4-Hydroxy-2,4-dimethylpiperidine can be synthesized via reduction of 4-oxo-2,4-dimethylpiperidine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

4-Oxo-2,4-dimethylpiperidineNaBH44-Hydroxy-2,4-dimethylpiperidine\text{4-Oxo-2,4-dimethylpiperidine} \xrightarrow{\text{NaBH}_4} \text{4-Hydroxy-2,4-dimethylpiperidine}

Yields range from 65–85%, with LiAlH₄ offering higher efficiency in anhydrous tetrahydrofuran (THF).

Boc Protection of the Piperidine Amine

The Boc group is introduced via reaction with tert-butyl chloroformate (Boc-Cl) under basic conditions:

4-Hydroxy-2,4-dimethylpiperidine+Boc-ClBaseTert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate\text{4-Hydroxy-2,4-dimethylpiperidine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{this compound}

Reaction Conditions

ParameterTypical ValueImpact on Yield
Base Triethylamine, DMAPDMAP improves regioselectivity
Solvent Dichloromethane, THFTHF enhances solubility
Temperature 0–25°CLower temps reduce side reactions
Time 2–6 hoursProlonged time increases yield

Yields typically exceed 80% when using dimethylaminopyridine (DMAP) as a catalyst.

Alternative Synthetic Routes

One-Pot Synthesis from Resorcinol Derivatives

A patent (US9650337B2) describes a novel coupling strategy between resorcinol and azacycloalkanones under basic conditions. While originally applied to phenolic derivatives, this method can be adapted for this compound:

  • Coupling : Resorcinol reacts with 2,4-dimethylpiperidin-4-ol in methanol with sodium hydroxide.

  • Hydrogenation : Palladium-catalyzed hydrogenation removes protecting groups and saturates bonds.

This route achieves 60–75% yield but requires specialized equipment for hydrogenation.

Stereoselective Hydroxylation

Enantioselective synthesis is achieved using Sharpless asymmetric dihydroxylation on a pre-functionalized piperidine precursor. For example:

2,4-Dimethyl-1,2,3,4-tetrahydropyridineAD-mix(4R)-4-Hydroxy-2,4-dimethylpiperidine\text{2,4-Dimethyl-1,2,3,4-tetrahydropyridine} \xrightarrow{\text{AD-mix}} \text{(4R)-4-Hydroxy-2,4-dimethylpiperidine}

This method produces enantiomeric excess (ee) >90% but is cost-prohibitive for large-scale applications.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 98–101°C).

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz)δ 1.40 (s, Boc CH₃), 3.08 (br, NCH₂), 5.35 (br, OH)
IR 3400 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O)

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Flow Microreactors : Enable precise control of Boc protection (residence time <10 minutes).

  • Automated Crystallization : Reduces manual intervention and improves batch consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and binding affinity. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate (CAS: 1502162-73-3)

  • Structural Difference : The 2-position methyl groups replace the 4-methyl group in the target compound.
  • Similarity scoring (0.94) suggests comparable Boc-protected piperidine frameworks .
  • Applications : Likely used in analogous synthetic pathways but may exhibit distinct regioselectivity in reactions.

Tert-butyl 2,4-dimethylpiperidine-1-carboxylate (CAS: 123387-62-2)

  • Structural Difference : Lacks the 4-hydroxy group.
  • Impact : The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, lowering solubility in polar solvents. This compound is primarily a Boc-protected amine intermediate, ideal for deprotection in peptide synthesis .
  • Synthetic Utility : Used in C–H arylation reactions (e.g., with bromobenzene) to introduce aryl groups, demonstrating the importance of methyl substituents in directing reactivity .

Tert-butyl rel-(2S,4r,6R)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (CAS: 152491-54-8)

  • Structural Difference : Hydroxyl and methyl groups at positions 4 and 6, with stereochemical specificity (2S,4r,6R).
  • Impact: Stereochemistry influences hydrogen-bonding networks and crystal packing.

Analogous Compounds

  • C–H Arylation : Compounds like tert-butyl 2-phenyl-4-methylpiperidine-1-carboxylate are synthesized via Ruphos®-ligand-mediated arylation, achieving >98% selectivity .
  • Hydroxyl Group Introduction : Hydroxylation strategies (e.g., late-stage C–H hydroxylation) may apply to the target compound, though evidence for this specific case is absent .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Functional Groups Polarity Hydrogen-Bonding Capacity
2413898-47-0 (Target) 229.32* -OH, -Boc, -CH$_3$ High High (hydroxyl donor)
1502162-73-3 229.32* -OH, -Boc, -CH$_3$ High Moderate (2,2-dimethyl)
123387-62-2 213.32 -Boc, -CH$_3$ Low None
152491-54-8 229.32 -OH, -Boc, -CH$_3$ High High (stereospecific)

*Molecular weights estimated based on formula C${12}$H${23}$NO$_3$.

  • Hydrogen Bonding: The hydroxyl group in the target compound facilitates crystal packing and supramolecular interactions, as described in Etter’s graph set analysis . Non-hydroxylated analogs (e.g., 123387-62-2) lack this feature, leading to different solubility and stability profiles.

Biological Activity

Tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO3
  • CAS Number : 2413898-47-0
  • Functional Groups : Hydroxyl group, tert-butyl group, and piperidine ring.

This compound's structure contributes to its stability and reactivity, making it an important intermediate in organic synthesis and a valuable tool in biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The steric hindrance provided by the tert-butyl group may influence the compound's reactivity and selectivity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

  • β-secretase 1 Inhibition : Exhibited an IC50 value of 15.4 nM, indicating potent inhibition of this enzyme, which plays a crucial role in Alzheimer's disease pathology .
  • Acetylcholinesterase Inhibition : Demonstrated a Ki value of 0.17 μM, suggesting it may enhance cholinergic signaling by preventing the breakdown of acetylcholine .

Neuroprotective Effects

In vitro studies showed that this compound provides moderate protection against amyloid-beta (Aβ) toxicity in astrocytes. This effect is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neuroinflammation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)
This compound15.4 nM0.17 μM
1-Boc-4-hydroxypiperidineNot specifiedNot specified
4-HydroxypiperidineNot specifiedNot specified

This table illustrates the superior inhibition potential of this compound compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various models:

  • Alzheimer’s Disease Model : In a scopolamine-induced Aβ aggregation model, treatment with this compound resulted in significant reductions in Aβ plaque formation compared to untreated controls .
  • Oxidative Stress Studies : The compound demonstrated a moderate antioxidant effect but was particularly effective at inhibiting Aβ aggregation at concentrations as low as 100 μM .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate?

  • Methodological Answer : Synthesis optimization involves selecting appropriate protecting groups and reaction conditions. For example, tert-butyl carbamates are commonly synthesized via nucleophilic substitution or coupling reactions. Key steps include:
  • Reagent Selection : Use tert-butoxycarbonyl (Boc) anhydride or Boc-protected intermediates under anhydrous conditions to minimize hydrolysis .
  • Temperature Control : Maintain reactions at 0–20°C during Boc protection to prevent side reactions .
  • Purification : Employ silica gel chromatography or recrystallization to isolate high-purity products (>95%) .
    Monitor reaction progress using TLC or HPLC to ensure completion.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of tert-butyl, hydroxy, and dimethyl groups. Chemical shifts for the Boc group typically appear at δ 1.4–1.5 ppm for tert-butyl protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., molecular ion peak at m/z 215.29 for C11_{11}H21_{21}NO3_3) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise due to incomplete toxicological characterization. To address this:
  • In Silico Prediction : Use tools like QSAR models to predict acute toxicity endpoints (e.g., LD50_{50}) and compare with experimental data .
  • In Vitro Assays : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to validate predicted toxicity .
  • Literature Cross-Validation : Compare findings with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to identify trends .
    Note: Current safety data sheets highlight limited toxicity data, necessitating cautious handling .

Q. What computational approaches predict the reactivity of this compound in synthetic pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as Boc deprotection under acidic conditions. Transition state analysis can identify energy barriers .
  • Reaction Path Search : Use software like GRRM to explore intermediates and byproducts, reducing trial-and-error experimentation .
  • Solvent Effects : Simulate solvent polarity (e.g., DCM vs. THF) to optimize reaction yields .

Q. How to design experiments to study interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess pharmacokinetic properties .

Q. What are best practices for handling and disposing of this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Collect organic waste in sealed containers and treat via incineration or licensed chemical disposal services .

Q. How do substituents (e.g., hydroxy vs. methyl groups) influence the compound’s stability and reactivity?

  • Methodological Answer :
  • Kinetic Studies : Compare hydrolysis rates of Boc-protected derivatives under acidic (HCl/EtOAc) vs. basic (NaOH/MeOH) conditions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .
  • Steric Effects : Use X-ray crystallography to analyze steric hindrance from 2,4-dimethyl groups .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .
  • LC-MS Identification : Characterize degradation products (e.g., tert-butyl elimination) .

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